Hydrocotarnine

Description

Hydrocotarnine has been reported in Corydalis ophiocarpa, Corydalis ochotensis, and Corydalis heterocarpa var. japonica with data available.

RN given refers to parent cpd; structure in Merck, 9th ed, #4679

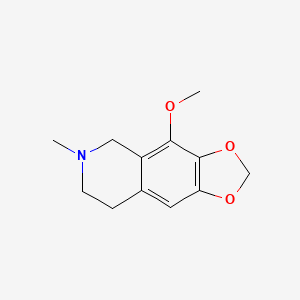

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXANNZJIZQTCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203535 | |

| Record name | Hydrocotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydrocotarnine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

550-10-7 | |

| Record name | Hydrocotarnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocotarnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocotarnine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCOTARNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22L6JNE61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrocotarnine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55.5 - 56.5 °C | |

| Record name | Hydrocotarnine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hydrocotarnine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Hydrocotarnine, a tetrahydroisoquinoline alkaloid. The document details its physicochemical characteristics, spectroscopic profile, chemical reactivity, and biological activity, with a focus on its interaction with opioid receptors. Experimental methodologies for its synthesis and analysis are also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of isoquinoline alkaloids and related compounds.

Physicochemical Properties

Hydrocotarnine, with the IUPAC name 4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinoline, is a derivative of the opium alkaloid narcotine.[3] Its core structure consists of a tetrahydroisoquinoline ring system with methoxy and methylenedioxy substituents.

Table 1: Physicochemical Properties of Hydrocotarnine

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][4][5] |

| Molecular Weight | 221.25 g/mol | [1][4][5] |

| CAS Number | 550-10-7 | [1][4][5] |

| Melting Point | 56 °C | [3][4] |

| Boiling Point | 182-183 °C at 15 Torr | [4] |

| Appearance | Solid, plates from petroleum ether (hemihydrate) | [1][3] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether. Almost insoluble in alkaline solutions. Soluble in acetone, chloroform, and benzene. | [2][3] |

| pKa | Data not available |

Spectroscopic Properties

The structural elucidation and characterization of Hydrocotarnine are primarily achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon and hydrogen framework of Hydrocotarnine.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Hydrocotarnine in CDCl₃ has been reported.[6] While the full dataset is not publicly available, the expected chemical shifts can be predicted based on its structure. The aromatic carbons would appear in the downfield region (100-150 ppm), the methoxy carbon around 55-60 ppm, the methylenedioxy carbon around 100 ppm, and the aliphatic carbons of the tetrahydroisoquinoline ring in the upfield region (20-60 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide detailed information about the proton environments. The aromatic protons would resonate in the 6-7 ppm region. The methoxy protons would appear as a singlet around 3.8 ppm, and the methylenedioxy protons as a singlet around 5.9 ppm. The N-methyl protons would be a singlet around 2.4 ppm, and the aliphatic protons of the tetrahydroisoquinoline ring would show complex splitting patterns in the 2.5-3.5 ppm range.

Experimental Protocol: NMR Spectroscopy A general protocol for obtaining NMR spectra of Hydrocotarnine would involve:

-

Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transferring the solution to an NMR tube.

-

Acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Processing the data to obtain the chemical shifts, coupling constants, and integration values for signal assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Hydrocotarnine, aiding in its identification and structural confirmation.

-

Electron Ionization (EI-MS): The mass spectrum of Hydrocotarnine would show a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern is expected to involve the cleavage of the tetrahydroisoquinoline ring, leading to characteristic fragment ions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of Hydrocotarnine has been reported, indicating its suitability for this analytical technique.[1]

Experimental Protocol: GC-MS Analysis

-

A solution of Hydrocotarnine in a suitable solvent (e.g., methanol) is prepared.

-

The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The compound is separated from other components based on its volatility and interaction with the stationary phase.

-

The eluted compound is then introduced into the mass spectrometer for ionization and detection, providing a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Hydrocotarnine molecule.

-

Characteristic Absorptions: The IR spectrum of Hydrocotarnine is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), C-O stretching of the methoxy and methylenedioxy groups (around 1000-1300 cm⁻¹), and C-N stretching of the tertiary amine (around 1000-1200 cm⁻¹).

Experimental Protocol: IR Spectroscopy

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and placed between salt plates.

-

The IR spectrum is recorded using an FTIR spectrometer.

Chemical Reactivity and Synthesis

Hydrocotarnine exhibits reactivity characteristic of a tetrahydroisoquinoline alkaloid.

Stability

Hydrocotarnine is reported to be stable under normal conditions. However, it may undergo degradation at extreme pH and temperature.[2]

Synthesis

Hydrocotarnine can be synthesized by the reduction of cotarnine.

References

- 1. Inhibition of adenylyl cyclase by Gi alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. cusabio.com [cusabio.com]

- 4. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

In Vitro Biological Screening of Hydrocotarnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocotarnine, an isoquinoline alkaloid found in plants of the Corydalis genus, represents a class of compounds with significant potential in drug discovery. Alkaloids derived from Corydalis species have demonstrated a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor effects. This technical guide provides a comprehensive overview of the in vitro biological screening of Hydrocotarnine, offering detailed experimental protocols and summarizing available data to facilitate further research and development. While specific data for Hydrocotarnine is limited in the current literature, this guide draws upon established methodologies for analogous isoquinoline alkaloids to provide a robust framework for its investigation.

Potential In Vitro Biological Activities of Hydrocotarnine

Based on the known bioactivities of related isoquinoline alkaloids, the primary areas for in vitro screening of Hydrocotarnine include cytotoxicity against cancer cell lines, antimicrobial effects against pathogenic bacteria and fungi, and anti-inflammatory properties.

Anticancer Activity

Isoquinoline alkaloids from Corydalis have been shown to exert cytotoxic effects on various cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3]

Antimicrobial Activity

Many plant-derived alkaloids exhibit antimicrobial properties.[4][5] Screening Hydrocotarnine against a panel of clinically relevant bacteria and fungi can reveal its potential as an anti-infective agent.

Anti-inflammatory Activity

Alkaloids from Corydalis yanhusuo have been reported to possess anti-inflammatory effects.[1][6] In vitro assays can be employed to assess the potential of Hydrocotarnine to modulate inflammatory pathways.

Quantitative Data Summary

Due to the limited number of studies focusing specifically on Hydrocotarnine, a comprehensive table of quantitative data (e.g., IC50, MIC values) is not currently available. The tables below are presented as templates for researchers to populate as data becomes available through the execution of the protocols outlined in this guide.

Table 1: In Vitro Cytotoxicity of Hydrocotarnine

| Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |

| e.g., MCF-7 | e.g., MTT | Data to be determined | e.g., Doxorubicin | Data to be determined |

| e.g., A549 | e.g., MTT | Data to be determined | e.g., Doxorubicin | Data to be determined |

| e.g., HeLa | e.g., MTT | Data to be determined | e.g., Doxorubicin | Data to be determined |

Table 2: In Vitro Antimicrobial Activity of Hydrocotarnine

| Microorganism | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |

| e.g., S. aureus | e.g., Broth Microdilution | Data to be determined | e.g., Gentamicin | Data to be determined |

| e.g., E. coli | e.g., Broth Microdilution | Data to be determined | e.g., Gentamicin | Data to be determined |

| e.g., C. albicans | e.g., Broth Microdilution | Data to be determined | e.g., Amphotericin B | Data to be determined |

Table 3: In Vitro Anti-inflammatory Activity of Hydrocotarnine

| Assay | Cell Line/Target | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |

| e.g., NO Production | e.g., RAW 264.7 | Data to be determined | e.g., L-NAME | Data to be determined |

| e.g., COX-2 Inhibition | e.g., Enzyme Assay | Data to be determined | e.g., Celecoxib | Data to be determined |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro screening assays, adapted for the evaluation of Hydrocotarnine.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Hydrocotarnine stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Hydrocotarnine in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11][12]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Hydrocotarnine stock solution

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Resazurin solution (optional, as a viability indicator)

Protocol:

-

Prepare Dilutions: Add 50 µL of broth to each well of a 96-well plate. Add 50 µL of the Hydrocotarnine stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16][17] This can be observed visually or by adding a viability indicator like resazurin.

Anti-inflammatory Screening: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18][19]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Hydrocotarnine stock solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Hydrocotarnine for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the inhibitory effect of Hydrocotarnine on NO production.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a putative experimental workflow for cytotoxicity screening and a potential signaling pathway that may be modulated by isoquinoline alkaloids like Hydrocotarnine.

Caption: Experimental workflow for determining the cytotoxicity of Hydrocotarnine using the MTT assay.

Caption: Putative anti-inflammatory signaling pathway (NF-κB) potentially modulated by Hydrocotarnine.

Conclusion

While direct experimental data on the in vitro biological activities of Hydrocotarnine is currently sparse, its structural similarity to other bioactive isoquinoline alkaloids suggests a high potential for anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols and frameworks provided in this technical guide offer a solid foundation for researchers to systematically investigate the pharmacological profile of Hydrocotarnine. Further studies are crucial to elucidate its specific mechanisms of action and to determine its therapeutic potential. The data generated from such screenings will be invaluable for the drug development community and for advancing our understanding of the medicinal properties of natural products.

References

- 1. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into the ameliorative effects of hypoxia-induced myocardial injury by Corydalis yanhusuo total alkaloids: based on network pharmacology and experiment verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. the-composition-pharmacological-effects-related-mechanisms-and-drug-delivery-of-alkaloids-from-corydalis-yanhusuo - Ask this paper | Bohrium [bohrium.com]

- 7. researchhub.com [researchhub.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. broadpharm.com [broadpharm.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. courses.edx.org [courses.edx.org]

- 13. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cannabinoids-Promising Antimicrobial Drugs or Intoxicants with Benefits? | MDPI [mdpi.com]

- 17. Broad-Spectrum Antimicrobial Activity of Ultrafine (BiO)2CO3 NPs Functionalized with PVP That Can Overcome the Resistance to Ciprofloxacin, AgNPs and Meropenem in Pseudomonas aeruginosa [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. ijisrt.com [ijisrt.com]

Preliminary Investigation into the Mechanism of Action of Hydrocotarnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocotarnine, a tetrahydroisoquinoline alkaloid found in opium, belongs to a class of compounds known for their diverse pharmacological activities, particularly on the central nervous system (CNS).[1] While specific research on the mechanism of action of hydrocotarnine is limited, this technical guide provides a preliminary investigation based on the known pharmacology of related tetrahydroisoquinoline alkaloids and the general principles of CNS-acting drugs. This document outlines potential molecular targets, proposes hypothetical signaling pathways, and details relevant experimental protocols to guide future research in elucidating the precise mechanism of action of hydrocotarnine.

Introduction

Hydrocotarnine is classified as a tetrahydroisoquinoline derivative, a structural motif present in numerous bioactive natural products and synthetic drugs.[1] Compounds within this class have demonstrated a wide array of biological effects, including antitumor, antibiotic, anti-inflammatory, and significant actions on the central nervous system. Due to its structural similarity to other psychoactive alkaloids, it is hypothesized that hydrocotarnine may exert its effects through interaction with various neurotransmitter systems. This guide aims to synthesize the available, albeit limited, information and provide a framework for a comprehensive investigation into its pharmacological profile.

Potential Molecular Targets and Pharmacological Effects

Opioid Receptors

Several tetrahydroisoquinoline alkaloids have been shown to interact with opioid receptors.[2] Given that hydrocotarnine is a constituent of opium, which is the source of morphine and other opioids, it is plausible that hydrocotarnine may exhibit some affinity for one or more opioid receptor subtypes (μ, δ, κ). The potential effects could range from agonism to antagonism, leading to modulation of pain perception, mood, and autonomic functions.

Dopamine Receptors

Certain tetrahydroisoquinolines have demonstrated the ability to act as dopamine receptor antagonists.[2] Interaction with dopamine receptors could imply a role for hydrocotarnine in modulating motor control, reward pathways, and cognitive functions.

Other Potential Targets

Beyond opioid and dopamine receptors, other potential molecular targets for hydrocotarnine could include:

-

Adrenergic Receptors: Influencing cardiovascular and autonomic nervous system functions.

-

Serotonin Receptors: Affecting mood, sleep, and appetite.

-

Ion Channels: Modulating neuronal excitability.

-

Enzymes: Such as monoamine oxidase or acetylcholinesterase, which are involved in neurotransmitter metabolism.

Quantitative Data on Related Tetrahydroisoquinoline Alkaloids

While specific quantitative data for hydrocotarnine is unavailable, the following table summarizes the binding affinities of related tetrahydroisoquinoline alkaloids for opioid receptors to provide a comparative context.

| Compound | Receptor | Ki (μM) | Source |

| Salsolinol | Opioid | 62 | [3] |

| Tetrahydropapaveroline | Opioid | 19.5 | [3] |

Note: The affinity of these related compounds for opioid receptors is in the micromolar range, suggesting a relatively low potency compared to classical opioids like morphine.

Proposed Signaling Pathways (Hypothetical)

Based on the potential interactions with opioid and dopamine receptors, the following signaling pathways are proposed as starting points for investigation.

G-Protein Coupled Receptor (GPCR) Signaling

If hydrocotarnine acts as an agonist at Gαi/o-coupled receptors, such as the μ-opioid receptor or the D2 dopamine receptor, it could initiate the following signaling cascade:

Caption: Hypothetical Gαi/o-coupled receptor signaling cascade initiated by hydrocotarnine.

Experimental Protocols

To elucidate the mechanism of action of hydrocotarnine, a series of in vitro and in vivo experiments are recommended.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of hydrocotarnine for a panel of receptors, particularly opioid and dopamine receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., rat brain homogenates for opioid receptors, or CHO-K1 cells transfected with human dopamine receptor subtypes).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptors, [³H]-spiperone for D2 dopamine receptors).

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of hydrocotarnine.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of hydrocotarnine that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assessment of CNS Depressant Activity

Objective: To evaluate the potential CNS depressant effects of hydrocotarnine in an animal model.

Methodology:

-

Animal Model: Use male Swiss albino mice (20-25 g).

-

Drug Administration: Administer hydrocotarnine intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) and a positive control group (e.g., diazepam) should be included.

-

Locomotor Activity (Open Field Test):

-

Place individual mice in the center of an open field apparatus (a square arena with the floor divided into smaller squares).

-

Record the number of squares crossed, rearing frequency, and grooming behavior over a specified time period (e.g., 5 minutes) at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

A significant decrease in these parameters compared to the control group indicates CNS depression.

-

-

Motor Coordination (Rota-rod Test):

-

Train the mice to stay on a rotating rod.

-

After drug administration, place the mice on the rota-rod and record the latency to fall.

-

A decrease in the time spent on the rod indicates impaired motor coordination, a common effect of CNS depressants.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of hydrocotarnine with the control groups.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the preliminary investigation of hydrocotarnine's mechanism of action.

References

No Specific Protein Targets Identified for Hydrocotarnine in Publicly Available Research

Despite a comprehensive review of scientific literature, no specific, experimentally validated protein targets for the tetrahydroisoquinoline alkaloid Hydrocotarnine have been identified. As a result, the creation of an in-depth technical guide detailing its protein interactions, quantitative binding data, and associated signaling pathways is not possible at this time.

Hydrocotarnine is a known constituent of certain plant species, including some in the Corydalis genus, and is classified as a tetrahydroisoquinoline alkaloid. While this class of compounds is known to exhibit a wide range of biological activities—including antitumor, antimicrobial, and central nervous system effects—specific research into the molecular mechanism of action of Hydrocotarnine is conspicuously absent from publicly available scientific databases.

Initial and subsequent in-depth searches for pharmacological studies, binding assays, enzymatic activity modulation, and in silico computational docking studies specifically involving Hydrocotarnine have failed to yield any concrete protein interactions. The available literature primarily focuses on the isolation and structural characterization of Hydrocotarnine or discusses the pharmacological properties of other, more extensively studied opium alkaloids like morphine and codeine, which are structurally and functionally distinct.

Without primary research data, it is impossible to fulfill the core requirements of a technical guide, which would necessitate:

-

Quantitative Data Presentation: No binding affinities (e.g., Ki, IC50, Kd) for Hydrocotarnine with any protein target have been published.

-

Experimental Protocols: The absence of target identification studies means there are no methodologies to detail.

-

Signaling Pathway Visualization: Without known protein targets, the downstream signaling cascades modulated by Hydrocotarnine remain unknown.

Broader Context of Tetrahydroisoquinoline Alkaloids

While information on Hydrocotarnine is scarce, the broader family of tetrahydroisoquinoline alkaloids has been shown to interact with a variety of protein targets, leading to their diverse pharmacological effects. These targets include:

-

G-protein coupled receptors (GPCRs)

-

Ion channels

-

Enzymes

-

Transporters

It is plausible that Hydrocotarnine may interact with one or more of these protein families. However, without direct experimental evidence, any such assertion would be purely speculative.

The lack of data on the protein targets of Hydrocotarnine represents a significant knowledge gap. For researchers in pharmacology and drug discovery, this presents a potential opportunity for novel investigation. Standard screening methodologies could be employed to elucidate the biological activity and identify the molecular targets of this naturally occurring alkaloid. Such studies would be the essential first step toward understanding its potential therapeutic applications and developing a comprehensive technical profile as originally requested. Until such research is conducted and published, the protein targets of Hydrocotarnine will remain undefined.

An In-Depth Technical Guide on the Core Pharmacology of Hydrocotarnine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocotarnine is a compound structurally related to the isoquinoline alkaloids, a class of compounds with diverse pharmacological activities. While its name bears resemblance to the well-known opioid analgesic hydrocodone, detailed pharmacological data on hydrocotarnine is notably scarce in publicly available scientific literature. This guide aims to synthesize the limited existing information on the basic pharmacology of hydrocotarnine, highlighting areas where data is absent and suggesting avenues for future research. The primary objective is to provide a foundational understanding for researchers and drug development professionals interested in this compound. Due to the limited data, this document will focus on presenting the available pharmacokinetic parameters and qualitative descriptions of its potential mechanism of action, while clearly delineating the significant gaps in current knowledge.

Introduction

Hydrocotarnine is a derivative of cotarnine, which itself is an oxidation product of the opium alkaloid noscapine. Its chemical structure, 4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline, places it within the broader class of isoquinoline alkaloids. While many compounds in this class exhibit significant interactions with the central nervous system, the specific pharmacological profile of hydrocotarnine remains largely uncharacterized. This guide will collate the available data and provide a framework for understanding its potential therapeutic applications and areas requiring further investigation.

Pharmacodynamics: A Largely Unexplored Landscape

The pharmacodynamics of a drug describe its mechanism of action and the relationship between drug concentration and its effect. For hydrocotarnine, this is an area with substantial knowledge gaps.

Mechanism of Action

It has been suggested that hydrocotarnine hydrochloride may interact with opioid receptors in the central nervous system, exhibiting analgesic properties akin to other opiate derivatives.[3] Specifically, it is thought to act on mu-opioid receptors, leading to a modulation of neurotransmitter release and subsequent alterations in pain perception.[3] However, this proposed mechanism is not substantiated by quantitative binding affinity data (e.g., Kᵢ values) or functional assay results (e.g., EC₅₀ or IC₅₀ values) in the available literature.

To definitively elucidate the mechanism of action, a series of in vitro experiments would be required. A logical workflow for such an investigation is outlined below.

References

- 1. Hydrocodone, Oxycodone, and Morphine Metabolism and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Pharmacodynamic Correlations From 2 Studies Evaluating Abuse Potential of Hydrocodone Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial Assessment of Hydrocotarnine's Therapeutic Potential: A Technical Guide for Researchers

Foreword: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the initial assessment of the therapeutic potential of Hydrocotarnine. Due to the limited availability of direct quantitative data for Hydrocotarnine, this guide focuses on summarizing existing knowledge, presenting comparative data from related compounds, detailing relevant experimental protocols, and proposing putative mechanisms of action that require experimental validation.

Introduction to Hydrocotarnine

Hydrocotarnine is a tetrahydroisoquinoline alkaloid and a known metabolite of the opium alkaloid narcotine (also known as noscapine). Structurally related to other benzylisoquinoline alkaloids, it has been identified in various plant species. Preliminary research suggests that Hydrocotarnine may possess therapeutic potential as both an analgesic and an anticancer agent, warranting further investigation.

Putative Therapeutic Potential

Analgesic Properties

Anticancer Properties

There are preliminary indications that Hydrocotarnine may possess anticancer properties. The potential mechanisms could involve the induction of apoptosis, inhibition of cell proliferation, or modulation of specific signaling pathways implicated in cancer progression. However, comprehensive studies detailing its efficacy against specific cancer cell lines, its IC50 values, and its precise mechanism of action are currently lacking.

Quantitative Data on Related Opioid Compounds

To provide a quantitative context for the potential analgesic effects of Hydrocotarnine, the following table summarizes the mu-opioid receptor binding affinities (Ki) for several well-characterized opioid compounds. These values serve as a benchmark for future experimental determination of Hydrocotarnine's binding profile.

| Compound | Ki (nM) at Mu-Opioid Receptor |

| Morphine | 1.2[1] |

| Hydrocodone | 19.8[1] |

| Hydromorphone | 0.6[1] |

| Codeine | >100[2] |

| Naloxone | 1.518 ± 0.065[2] |

Proposed Experimental Protocols

To rigorously assess the therapeutic potential of Hydrocotarnine, a series of well-defined experiments are necessary. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of Hydrocotarnine for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human µ, δ, or κ opioid receptor.

-

Radioligand Binding: Competition binding assays are performed using a specific radioligand for each receptor (e.g., [³H]DAMGO for µ-opioid receptor).

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Hydrocotarnine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of Hydrocotarnine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the cytotoxic effects of Hydrocotarnine on various cancer cell lines and calculate its IC50 values.

Methodology (MTT Assay):

-

Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of Hydrocotarnine and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the log of Hydrocotarnine concentration and fitting the data to a dose-response curve.

In Vivo Analgesic Assays

Objective: To evaluate the central analgesic activity of Hydrocotarnine.

Methodology:

-

Animal Model: Mice or rats are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Procedure: Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Treatment: Animals are administered Hydrocotarnine or a vehicle control at various doses.

-

Measurement: The reaction time is measured at different time points after drug administration (e.g., 30, 60, 90 minutes).

-

Data Analysis: An increase in the reaction latency compared to the control group indicates an analgesic effect.

Objective: To evaluate the peripheral analgesic activity of Hydrocotarnine.

Methodology:

-

Animal Model: Mice are typically used.

-

Induction of Writhing: A solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Treatment: Animals are pre-treated with Hydrocotarnine or a vehicle control at various doses.

-

Observation: After a set period following the acetic acid injection, the number of writhes is counted for a specific duration (e.g., 15 minutes).

-

Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates a peripheral analgesic effect. The percentage of inhibition is calculated.

Proposed Signaling Pathways and Mechanisms of Action

Analgesic Action: Opioid Receptor Signaling

Based on its structural similarity to other opioids, Hydrocotarnine is hypothesized to exert its analgesic effects through the modulation of opioid receptors, which are G-protein coupled receptors (GPCRs).

Caption: Proposed mechanism of Hydrocotarnine's analgesic action via µ-opioid receptor signaling.

Anticancer Action: Putative Apoptotic Pathway

A potential mechanism for Hydrocotarnine's anticancer activity could be the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for many natural product-derived anticancer agents.

References

Methodological & Application

Synthesis of Hydrocotarnine from Noscapine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of hydrocotarnine from noscapine, a naturally occurring phthalideisoquinoline alkaloid. Two primary synthetic routes are presented: a two-step process involving the oxidative degradation of noscapine to cotarnine followed by reduction, and a one-step reductive cleavage of noscapine. These methods offer versatile options for obtaining hydrocotarnine, a valuable intermediate in the synthesis of various bioactive molecules. This application note includes comprehensive experimental procedures, quantitative data, and visual workflows to aid researchers in the successful synthesis and purification of hydrocotarnine.

Introduction

Noscapine, an alkaloid isolated from the opium poppy (Papaver somniferum), has garnered significant attention for its antitussive properties and, more recently, for its potential as an anticancer agent. Chemical modification of noscapine has led to the development of derivatives with enhanced biological activities. Hydrocotarnine is a key synthetic intermediate derived from noscapine, serving as a building block for novel therapeutic agents. This document outlines two established protocols for the synthesis of hydrocotarnine from noscapine, providing researchers with the necessary information to produce this compound efficiently and in high yield.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes for converting noscapine to hydrocotarnine.

| Parameter | Two-Step Synthesis: Step 1 (Noscapine to Cotarnine) | Two-Step Synthesis: Step 2 (Cotarnine to Hydrocotarnine) | One-Step Synthesis (Noscapine to Hydrocotarnine) |

| Starting Material | Noscapine | Cotarnine | Noscapine |

| Reagents | 18% (v/v) Nitric Acid (HNO₃) | Sodium borohydride (NaBH₄), Trifluoroacetic acid (TFA) | Zinc (Zn) dust, Hydrochloric acid (HCl) |

| Solvent | Water | Chloroform (CHCl₃) | Not explicitly specified, likely an acidic aqueous medium |

| Reaction Temperature | 50 °C[1] | Room Temperature (typical for NaBH₄ reductions) | Not explicitly specified, likely room temperature or gentle heating |

| Reaction Time | 1.5 hours[1] | Not explicitly specified, typically 1-3 hours for similar reductions | Not explicitly specified |

| Yield | 87% (for Cotarnine)[1] | Not explicitly specified | Not explicitly specified |

| Purification Method | Filtration and washing with cold water[1] | Aqueous work-up and extraction | Not explicitly specified, likely extraction and chromatography |

Experimental Protocols

Protocol 1: Two-Step Synthesis of Hydrocotarnine from Noscapine

This protocol involves the initial oxidative degradation of noscapine to cotarnine, followed by the reduction of cotarnine to hydrocotarnine.[2][3]

Step 1: Synthesis of Cotarnine from Noscapine [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 20 g of noscapine to 150 mL of 18% (v/v) aqueous nitric acid.

-

Reaction: Heat the mixture to 50 °C with continuous stirring. Maintain this temperature for 1.5 hours. The solution will change color, and a precipitate may form towards the end of the reaction.

-

Work-up: After 1.5 hours, cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the collected solid with several portions of cold deionized water.

-

Drying: Dry the purified cotarnine under vacuum to a constant weight. The expected yield is approximately 87%.

Step 2: Reduction of Cotarnine to Hydrocotarnine [2][3]

-

Reaction Setup: Dissolve the cotarnine obtained from Step 1 in chloroform (CHCl₃) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred solution, add trifluoroacetic acid (TFA) followed by the portion-wise addition of sodium borohydride (NaBH₄). The reaction is exothermic, and the addition should be controlled to maintain the temperature at or below room temperature.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC is recommended).

-

Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude hydrocotarnine.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Protocol 2: One-Step Synthesis of Hydrocotarnine from Noscapine

This protocol describes the direct reductive cleavage of noscapine to yield hydrocotarnine and meconine.

-

Reaction Setup: In a round-bottom flask, suspend noscapine in an appropriate acidic aqueous solution (e.g., dilute hydrochloric acid).

-

Addition of Reducing Agent: To the stirred suspension, add zinc (Zn) dust in portions. The reaction may be exothermic.

-

Reaction: Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Work-up: Filter the reaction mixture to remove unreacted zinc and other insoluble materials.

-

Isolation: Make the filtrate alkaline with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent such as chloroform or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of hydrocotarnine and meconine can be separated by column chromatography.

Mandatory Visualization

References

Application Notes and Protocols for the N-demethylation of Hydrocotarnine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-demethylation of alkaloids is a critical transformation in synthetic and medicinal chemistry. This process allows for the removal of a methyl group from a nitrogen atom, providing a secondary amine that serves as a key intermediate for the synthesis of new derivatives with potentially altered pharmacological properties. Hydrocotarnine, a tetrahydroisoquinoline alkaloid, is a valuable scaffold for the development of novel therapeutic agents. The ability to efficiently N-demethylate hydrocotarnine opens avenues for further structural modifications and the exploration of its structure-activity relationships (SAR).

These application notes provide detailed protocols for three common methodologies for the N-demethylation of hydrocotarnine: the von Braun reaction, chloroformate-mediated N-demethylation, and the Polonovski reaction. The protocols are based on established procedures for structurally related alkaloids and are intended to serve as a starting point for optimization in a research setting.

Chemical Transformation

The general N-demethylation of hydrocotarnine can be represented as follows:

Caption: General chemical transformation of Hydrocotarnine to Norhydrocotarnine.

Methodology 1: Von Braun Reaction

The von Braun reaction involves the use of cyanogen bromide (CNBr) to cleave tertiary amines. The reaction proceeds through a cyanamide intermediate, which is subsequently hydrolyzed to yield the secondary amine.[1][2]

Experimental Protocol

Materials:

-

Hydrocotarnine

-

Cyanogen bromide (CNBr)

-

Anhydrous benzene or toluene

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or chloroform for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Cyanamide Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydrocotarnine (1 equivalent) in anhydrous benzene or toluene.

-

Add cyanogen bromide (1.1 to 1.5 equivalents) portion-wise to the solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

-

Hydrolysis of the Cyanamide Intermediate:

-

To the crude cyanamide residue, add a mixture of methanol and concentrated hydrochloric acid (e.g., 1:1 v/v).

-

Reflux the mixture for 4-8 hours, or until the hydrolysis is complete as indicated by TLC.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-basic impurities.

-

Basify the aqueous layer to a pH > 10 with a cold sodium hydroxide solution.

-

Extract the product, norhydrocotarnine, with dichloromethane or chloroform (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude norhydrocotarnine by column chromatography or recrystallization.

-

Data Summary

| Parameter | Value/Condition | Reference/Note |

| Reagent | Cyanogen bromide (CNBr) | [1] |

| Stoichiometry | 1.1 - 1.5 eq. of CNBr | Optimization may be required. |

| Solvent | Anhydrous Benzene or Toluene | |

| Temperature | Reflux | |

| Reaction Time | 2-4 hours (cyanamide formation) | Monitor by TLC. |

| Hydrolysis | Methanol/Conc. HCl, Reflux | 4-8 hours. |

| Yield | Moderate to good (expected) | Yields for other alkaloids are often in the 70-80% range.[1] |

Methodology 2: Chloroformate-Mediated N-demethylation

This method utilizes chloroformate reagents, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), to form a carbamate intermediate, which is then cleaved to the secondary amine.[3] The use of ACE-Cl followed by methanolysis is often a high-yielding and cleaner alternative to the von Braun reaction.[3]

Experimental Protocol (using α-Chloroethyl Chloroformate)

Materials:

-

Hydrocotarnine

-

α-Chloroethyl chloroformate (ACE-Cl)

-

Anhydrous 1,2-dichloroethane (DCE) or toluene

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Carbamate Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve hydrocotarnine (1 equivalent) in anhydrous DCE or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add α-chloroethyl chloroformate (1.1 to 1.3 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

-

Carbamate Cleavage (Methanolysis):

-

Dissolve the crude carbamate residue in methanol.

-

Reflux the methanolic solution for 1-2 hours.

-

Cool the solution and evaporate the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting norhydrocotarnine by column chromatography.

-

Data Summary

| Parameter | Value/Condition | Reference/Note |

| Reagent | α-Chloroethyl chloroformate (ACE-Cl) | [3] |

| Stoichiometry | 1.1 - 1.3 eq. of ACE-Cl | |

| Solvent | Anhydrous 1,2-dichloroethane (DCE) | |

| Temperature | 0 °C to Reflux | |

| Reaction Time | 1-3 hours (carbamate formation) | Monitor by TLC. |

| Cleavage | Methanol, Reflux | 1-2 hours. |

| Yield | Good to excellent (expected) | Often provides high yields for various alkaloids.[3] |

Methodology 3: Polonovski Reaction

The Polonovski reaction involves the N-oxidation of the tertiary amine followed by rearrangement induced by an activating agent, typically acetic anhydride or, in modified versions, iron salts.[2] The modified Polonovski reaction using iron(II) sulfate is often milder and avoids the use of strong acylating agents.

Experimental Protocol (Modified Polonovski Reaction)

Materials:

-

Hydrocotarnine

-

Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA)

-

Methanol or Dichloromethane

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrochloric acid (HCl) in ether or dioxane

-

Sodium bicarbonate solution

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

N-Oxide Formation:

-

Dissolve hydrocotarnine (1 equivalent) in methanol or dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add an oxidizing agent such as H₂O₂ (1.5 equivalents) or m-CPBA (1.1 equivalents).

-

Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

-

For isolation of the N-oxide, the solvent can be evaporated, and the residue purified, or it can be used directly in the next step. It is often advantageous to convert the N-oxide to its hydrochloride salt by adding a solution of HCl in ether or dioxane to improve stability and yield in the subsequent step.

-

-

N-demethylation:

-

Dissolve the crude hydrocotarnine-N-oxide (or its HCl salt) (1 equivalent) in a suitable solvent like methanol or aqueous acetonitrile.

-

Add a solution of iron(II) sulfate heptahydrate (2-4 equivalents) in water.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction, and if necessary, filter to remove insoluble iron salts.

-

Basify the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude norhydrocotarnine using column chromatography.

-

Data Summary

| Parameter | Value/Condition | Reference/Note |

| Reagents | 1. H₂O₂ or m-CPBA; 2. FeSO₄·7H₂O | [2] |

| Stoichiometry | 1.1-1.5 eq. oxidant; 2-4 eq. FeSO₄ | |

| Solvent | Methanol, DCM, or aq. Acetonitrile | |

| Temperature | 0 °C to RT (N-oxidation); RT to 50 °C (demethylation) | |

| Reaction Time | 1-4 hours (N-oxidation); 2-6 hours (demethylation) | Monitor by TLC. |

| Yield | Moderate to good (expected) | Yields can be variable depending on the substrate. |

Workflow Diagram

Caption: A general experimental workflow for the N-demethylation of hydrocotarnine.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Cyanogen bromide is extremely toxic and requires special handling procedures.

-

Chloroformates are corrosive and toxic.

-

Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. The user assumes all responsibility for the safe execution of these procedures.

References

Application Notes and Protocols for LC-MS/MS Quantification of Hydrocotarnine in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of hydrocotarnine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is intended for use in pharmacokinetic studies and other research applications requiring sensitive and specific measurement of hydrocotarnine.

Introduction

Hydrocotarnine is an alkaloid that has been investigated for its potential pharmacological activities. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments in drug development.[1][2] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[3] This application note details a complete workflow from sample preparation to data analysis for the determination of hydrocotarnine in plasma. While direct LC-MS/MS methods for hydrocotarnine are not extensively published, this protocol is developed based on established methods for structurally similar compounds like hydrocodone and its metabolites.[4][5]

Experimental Workflow

The overall experimental workflow for the quantification of hydrocotarnine in plasma is depicted below.

Caption: Experimental workflow for hydrocotarnine quantification.

Detailed Protocols

Materials and Reagents

-

Hydrocotarnine reference standard

-

Hydrocotarnine-d3 (or a suitable structural analog) as internal standard (IS)[6]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[7]

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1200 series, Shimadzu Nexera)[8][9]

-

Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

-

Nitrogen generator

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[10] |

| Mobile Phase A | 0.1% Formic acid in Water[10] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C[9] |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Reaction (MRM) | Compound |

| Hydrocotarnine | |

| Hydrocotarnine-d3 (IS) | |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Nebulizer Gas (GS1) | 50 psi |

| Turbo Gas (GS2) | 50 psi |

Note: The specific MRM transitions for hydrocotarnine and its deuterated internal standard need to be optimized by infusing a standard solution into the mass spectrometer. Based on the fragmentation of similar compounds, the precursor ion will likely be the protonated molecule [M+H]+.[11]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., 100 ng/mL Hydrocotarnine-d3 in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of 4% phosphoric acid and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A.[10]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) protocol.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.[12] |

| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[10] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |

| Recovery | Consistent and reproducible recovery for the analyte and IS. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma with that in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.[6][12] |

| Stability | Analyte stability evaluated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. Analyte concentration should be within ±15% of the nominal concentration. |

Table 4: Example Calibration Curve and Quality Control Data (Hypothetical)

| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Calibration Standards | ||||

| STD 1 | 0.5 | 0.48 | 96.0 | - |

| STD 2 | 1 | 1.05 | 105.0 | - |

| STD 3 | 5 | 4.90 | 98.0 | - |

| STD 4 | 10 | 10.2 | 102.0 | - |

| STD 5 | 50 | 48.5 | 97.0 | - |

| STD 6 | 100 | 101.5 | 101.5 | - |

| Quality Controls | ||||

| LLOQ QC | 0.5 | 0.52 | 104.0 | 8.5 |

| Low QC | 1.5 | 1.45 | 96.7 | 6.2 |

| Mid QC | 25 | 26.0 | 104.0 | 4.8 |

| High QC | 75 | 72.8 | 97.1 | 5.5 |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of hydrocotarnine in plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the method validation guidelines, will enable researchers to accurately and reliably measure hydrocotarnine concentrations for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard and solid-phase extraction ensures high accuracy and minimal matrix effects.

References

- 1. Pharmacokinetics and variation in the clearance of oxycodone and hydrocotarnine in patients with cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of opioids in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. shimadzu.com [shimadzu.com]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. researchgate.net [researchgate.net]

- 12. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Analysis of Hydrocotarnine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of hydrocotarnine using high-resolution mass spectrometry (HRMS). Hydrocotarnine, a derivative of the opium alkaloid noscapine, is of significant interest in pharmaceutical research. HRMS offers unparalleled accuracy and sensitivity for its identification, characterization, and quantification in complex matrices. This guide covers experimental workflows, from sample preparation to data acquisition and analysis, including a proposed fragmentation pathway and a protocol for in-vitro metabolic stability assessment.

Introduction to Hydrocotarnine Analysis

Hydrocotarnine (C₁₂H₁₅NO₃) is a tetrahydroisoquinoline alkaloid.[1][2] Its analysis is crucial for pharmacokinetic, metabolic, and toxicological studies in drug development. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for these investigations. The high mass accuracy of HRMS instruments, such as Orbitrap or TOF analyzers, allows for the confident determination of elemental composition and structural elucidation through fragmentation analysis.[3][4] This application note details standardized procedures for leveraging LC-HRMS for comprehensive hydrocotarnine analysis.

Qualitative Analysis by LC-HRMS

Qualitative analysis aims to identify hydrocotarnine based on its accurate mass and characteristic fragmentation pattern.

Experimental Protocol: Qualitative Analysis

-

Standard Preparation : Prepare a 1 mg/mL stock solution of hydrocotarnine in methanol. Create a working standard of 1 µg/mL by diluting the stock solution with 50:50 methanol:water.

-

Liquid Chromatography :

-

Column : C18 reversed-phase column (e.g., 2.1 mm I.D. x 100 mm, 2.6 µm particle size).[5]

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.[6]

-

Gradient : Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate : 0.3 mL/min.[5]

-

Injection Volume : 5 µL.

-

-

High-Resolution Mass Spectrometry :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).[6]

-

Acquisition Mode : Full scan MS followed by data-dependent MS/MS (dd-MS²).

-

Full Scan Mass Range : m/z 100-500.

-

Resolution : 70,000 FWHM.

-

MS/MS : Fragment the most intense ions using higher-energy collisional dissociation (HCD).

-

Expected Data

The primary goal is to detect the protonated molecule [M+H]⁺ and its characteristic fragment ions. This data is crucial for confirming the identity of the compound.

| Parameter | Expected Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |

| Exact Mass (Monoisotopic) | 221.1052 Da | [1] |

| Protonated Molecule [M+H]⁺ | 222.1128 m/z | [1] |

| Key MS/MS Fragment Ions | 163.0395 m/z, 94.0648 m/z, 91.0551 m/z | [1] |

Quantitative Analysis in Human Plasma

This protocol outlines a method for the quantification of hydrocotarnine in human plasma, which is essential for pharmacokinetic studies. The method utilizes a stable isotope-labeled internal standard (SIL-IS) for accuracy and precision.

Experimental Protocol: Quantitative Analysis

-

Sample Preparation (Solid-Phase Extraction - SPE) :

-

To 0.5 mL of plasma, add 25 µL of SIL-IS (e.g., Hydrocotarnine-d₃) solution.[6]

-

Vortex and load the sample onto a pre-conditioned mixed-mode SPE cartridge.[6]

-

Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-HRMS Method :

-

Use the same LC conditions as in the qualitative analysis.

-

MS Ionization : ESI+.

-

Acquisition Mode : Parallel Reaction Monitoring (PRM) or targeted-SIM (t-SIM).

-

Monitored Ions : Monitor the exact mass of the [M+H]⁺ ion for hydrocotarnine (222.1128 m/z) and its SIL-IS.

-

-

Calibration and Quantification :

-

Prepare a calibration curve by spiking blank plasma with known concentrations of hydrocotarnine (e.g., 1-100 ng/mL).[6]

-

Process calibration standards and quality control (QC) samples alongside the unknown samples.

-

Quantify by calculating the peak area ratio of the analyte to the internal standard.

-

Method Performance Targets

| Parameter | Target Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | ≤ 1.0 ng/mL[6] |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

In-Vitro Metabolic Stability Assay

This assay determines the rate at which hydrocotarnine is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Experimental Protocol: Metabolic Stability

-

Incubation :

-

Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), NADPH regenerating system, and buffer in a 96-well plate.

-

Pre-warm the plate to 37°C.

-

Initiate the reaction by adding hydrocotarnine (final concentration of 1 µM).

-

-

Time Points :

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing :

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant for LC-HRMS analysis.

-

-

Analysis :

-

Analyze the samples using the quantitative LC-HRMS method described above.

-

Plot the natural log of the percent of hydrocotarnine remaining versus time.

-

Calculate the half-life (t₁/₂) from the slope of the line (k): t₁/₂ = 0.693 / k.

-

Visualizations and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the LC-HRMS analysis of hydrocotarnine.

References

- 1. Hydrocotarnine | C12H15NO3 | CID 3646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrocotarnine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC Method for the Determination of Hydrocotarnine Purity